![molecular formula C22H20N2O5 B14938746 methyl N-[(2-cyclopropyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]phenylalaninate](/img/structure/B14938746.png)
methyl N-[(2-cyclopropyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]phenylalaninate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-{[(2-cyclopropyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}-3-phenylpropanoate is a complex organic compound with a unique structure that includes a cyclopropyl group, an isoindoline ring, and a phenylpropanoate moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-{[(2-cyclopropyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}-3-phenylpropanoate typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Isoindoline Ring: The isoindoline ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a phthalic anhydride derivative.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction using reagents like diazomethane or cyclopropylcarbinol.
Coupling with Phenylpropanoate: The final step involves coupling the isoindoline derivative with a phenylpropanoate moiety using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
Methyl 2-{[(2-cyclopropyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}-3-phenylpropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur at specific positions, especially on the phenyl ring, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (e.g., bromine), alkylating agents (e.g., methyl iodide)
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of alcohols or amines
Substitution: Formation of halogenated or alkylated derivatives
科学的研究の応用
Methyl 2-{[(2-cyclopropyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}-3-phenylpropanoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of methyl 2-{[(2-cyclopropyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}-3-phenylpropanoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways or interact with receptors to trigger specific cellular responses.
類似化合物との比較
Similar Compounds
- Methyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-hydroxypropanoate
- Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate
- 4-alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide
Uniqueness
Methyl 2-{[(2-cyclopropyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}-3-phenylpropanoate is unique due to its specific structural features, such as the presence of a cyclopropyl group and an isoindoline ring. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.
特性
分子式 |
C22H20N2O5 |
|---|---|
分子量 |
392.4 g/mol |
IUPAC名 |
methyl 2-[(2-cyclopropyl-1,3-dioxoisoindole-5-carbonyl)amino]-3-phenylpropanoate |
InChI |
InChI=1S/C22H20N2O5/c1-29-22(28)18(11-13-5-3-2-4-6-13)23-19(25)14-7-10-16-17(12-14)21(27)24(20(16)26)15-8-9-15/h2-7,10,12,15,18H,8-9,11H2,1H3,(H,23,25) |
InChIキー |
ZKRAPORNMPAECK-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C(CC1=CC=CC=C1)NC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)C4CC4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[1-(1H-benzimidazol-2-yl)-2-phenylethyl]-2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide](/img/structure/B14938663.png)
![ethyl 2-{[3-(4-methoxy-1H-indol-1-yl)propanoyl]amino}-1,3-thiazole-4-carboxylate](/img/structure/B14938674.png)
![N-(3-{[2-(5-bromo-1H-indol-1-yl)ethyl]amino}-3-oxopropyl)-2-pyrazinecarboxamide](/img/structure/B14938680.png)
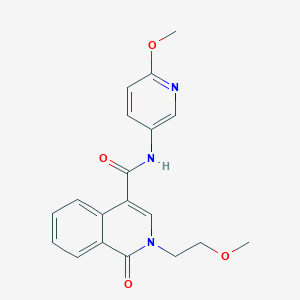
![N-{[3-(2-chloro-6-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(2,5-dimethyl-1H-pyrrol-1-yl)acetamide](/img/structure/B14938699.png)
![ethyl 2-{[3-(1-methyl-1H-indol-3-yl)propanoyl]amino}-1,3-thiazole-4-carboxylate](/img/structure/B14938701.png)

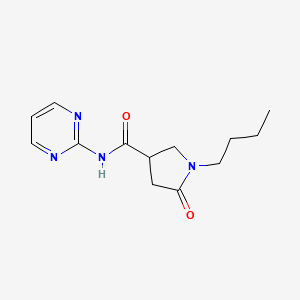

![Ethyl 1-[(4,5-dimethoxy-2-nitrophenyl)carbonyl]piperidine-4-carboxylate](/img/structure/B14938719.png)
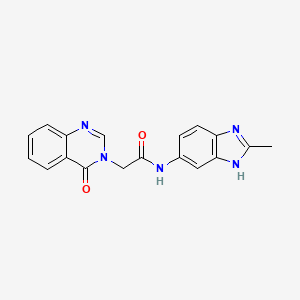
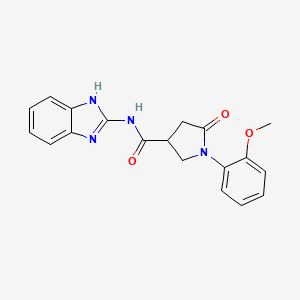
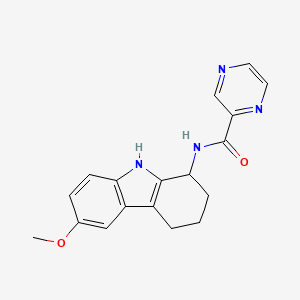
![Ethyl 2-({[1-(3-chloro-4-fluorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate](/img/structure/B14938730.png)
